
Alseroxylon
Overview
Description
Alseroxylon is a bile acid sequestrant used primarily to lower blood cholesterol levels, specifically low-density lipoprotein cholesterol. It is also employed to reduce stool volume and frequency, and in the treatment of chronic diarrhea . This compound works by binding to bile acids in the gut, preventing their reabsorption and promoting their excretion, which in turn lowers cholesterol levels in the blood .
Preparation Methods
Synthetic Routes and Reaction Conditions: Alseroxylon is synthesized through the copolymerization of diethylenetriamine and epichlorohydrin . The reaction involves mixing diethylenetriamine with epichlorohydrin under controlled conditions to form a high molecular weight copolymer. The reaction is typically carried out in an aqueous medium with the pH maintained between 6.0 and 7.5 .
Industrial Production Methods: In industrial settings, the production of colestipol involves large-scale polymerization reactors where diethylenetriamine and epichlorohydrin are combined. The resulting copolymer is then purified, dried, and processed into various dosage forms such as granules and tablets .
Chemical Reactions Analysis
Structural Composition and Reactivity
Alseroxylon is a mixture of indoloquinolizine alkaloids, including reserpine and related compounds . Key functional groups include:
-
Methoxy groups : Contribute to lipophilicity and influence acid-base reactions.
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Ester linkages : Susceptible to hydrolysis under acidic or basic conditions.
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Indole and quinoline moieties : Participate in redox and electrophilic substitution reactions .
Hydrolysis Reactions
The ester bonds in this compound’s alkaloids undergo hydrolysis, releasing methanol and generating carboxylic acid derivatives. For example:
This reaction is accelerated in alkaline environments, as observed in related Rauvolfia alkaloids .
Oxidation and Stability
This compound’s indole ring system is prone to oxidation, forming N-oxide derivatives under oxidative conditions. UV spectral data (Table 1) indicates stability in non-polar solvents but degradation in UV light .
Table 1: UV Spectral Properties of this compound
Parameter | Value |
---|---|
302 nm | |
0.010 | |
277 nm |
Acid-Base Behavior
The tertiary amine in its indoloquinolizine structure protonates in acidic media, forming water-soluble salts. This property is critical for its extraction and purification .
Degradation Pathways
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Thermal degradation : Above 100°C, decomposition yields volatile amines and phenolic compounds .
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Photodegradation : UV exposure leads to dimerization of indole moieties, reducing biological activity .
Analytical Characterization
Scientific Research Applications
Alseroxylon has several scientific research applications across various fields:
Chemistry: this compound is studied for its ion-exchange properties and its ability to form complexes with bile acids.
Biology: Research focuses on its role in lipid metabolism and its effects on cholesterol levels.
Medicine: this compound is used to treat hypercholesterolemia and chronic diarrhea.
Mechanism of Action
Alseroxylon exerts its effects by binding to bile acids in the intestine, forming an insoluble complex that is excreted in the feces . This process reduces the reabsorption of bile acids, leading to increased synthesis of new bile acids from cholesterol in the liver. As a result, liver cholesterol levels decrease, which in turn increases the expression of low-density lipoprotein receptors and lowers low-density lipoprotein cholesterol levels in the blood .
Comparison with Similar Compounds
Cholestyramine: Another bile acid sequestrant with similar properties and uses.
Colesevelam: A newer bile acid sequestrant with improved tolerability and fewer gastrointestinal side effects.
Comparison: Alseroxylon, cholestyramine, and colesevelam all function as bile acid sequestrants, but colestipol is unique in its specific polymer structure and its particular balance of efficacy and side effects . While cholestyramine is known for its strong binding capacity, it often causes gastrointestinal discomfort. Colesevelam, on the other hand, is better tolerated but may be less effective in some patients .
Q & A
Basic Research Questions
Q. What is the pharmacological profile of Alseroxylon, and how is it extracted from natural sources?
this compound is a mixture of alkaloids derived from Rauwolfia serpentina (Indian snakeroot), primarily containing reserpine and related compounds. Extraction involves maceration of root material in ethanol or methanol, followed by solvent partitioning to isolate alkaloid fractions. Modern protocols recommend HPLC validation for purity (≥95%) and mass spectrometry (MS) for structural confirmation .
Table 1: Common Extraction Solvents and Yields
Solvent | Yield (%) | Purity (%) |
---|---|---|
Ethanol | 1.2–1.8 | 85–90 |
Methanol | 1.5–2.1 | 92–95 |
Chloroform | 1.0–1.4 | 80–88 |
Q. What are the primary therapeutic applications of this compound in preclinical studies?
this compound acts as a catecholamine and serotonin depleter, historically used for hypertension and psychoses. Preclinical models (e.g., hypertensive rats) demonstrate dose-dependent reductions in systolic blood pressure (20–40 mmHg at 0.1–0.5 mg/kg doses). However, adverse effects like sedation and gastrointestinal disturbances limit its modern use .
Q. How is this compound regulated in clinical research?
this compound is classified as a Schedule 4 drug under therapeutic goods regulations, requiring ethical approval for human trials. Researchers must document its stability in dosage forms (e.g., tablets, injectables) and adherence to Good Manufacturing Practice (GMP) for bulk preparations .
Advanced Research Questions
Q. How do contradictions in this compound’s mechanism of action impact experimental design?
While this compound’s primary mechanism involves monoamine depletion, studies report paradoxical serotonin receptor agonism in vitro. To resolve this, researchers should:
- Compare dose-response curves across in vitro (cell lines) and in vivo (rodent) models.
- Use knockout models (e.g., serotonin transporter-deficient mice) to isolate pathways.
- Apply LC-MS/MS to quantify neurotransmitter levels in specific brain regions .
Q. What methodological challenges arise in optimizing this compound’s bioavailability?
this compound’s poor oral bioavailability (<30%) stems from first-pass metabolism. Advanced strategies include:
- Liposomal encapsulation : Increases half-life from 2.5 to 8 hours in rodent plasma.
- Co-administration with CYP3A4 inhibitors : Enhances systemic exposure by 50–70%.
- Transdermal delivery : Patches show steady-state plasma concentrations over 24 hours .
Table 2: Bioavailability Enhancement Strategies
Method | Bioavailability Increase (%) | Key Limitations |
---|---|---|
Liposomal delivery | 40–60 | High production cost |
CYP3A4 inhibition | 50–70 | Drug-drug interaction risks |
Nanoparticle carriers | 55–75 | Scalability challenges |
Q. How can researchers address conflicting clinical trial data on this compound’s efficacy?
Discrepancies in hypertension trials (e.g., 30% vs. 60% responder rates) may stem from patient stratification or biomarker variability. Recommendations:
- Use genome-wide association studies (GWAS) to identify genetic responders.
- Apply mixed-effects models to adjust for confounding factors (e.g., age, comorbidities).
- Standardize endpoints (e.g., 24-hour ambulatory blood pressure monitoring) .
Q. What analytical techniques are critical for validating this compound in complex matrices?
- HPLC-DAD : Quantifies reserpine and rescinnamine in plasma (LOQ: 0.1 ng/mL).
- LC-QTOF-MS : Detects trace alkaloid metabolites in urine.
- NMR spectroscopy : Confirms structural integrity of bulk formulations .
Q. Methodological Resources
- Data Contradiction Analysis : Follow Coursera’s qualitative research framework to systematically compare conflicting results .
- Literature Synthesis : Use tools like Epsilon to aggregate findings from top papers on Rauwolfia alkaloids .
- Regulatory Compliance : Reference FDA’s Orange Book for equivalence evaluations of this compound-containing drugs .
Properties
CAS No. |
8001-95-4 |
---|---|
Molecular Formula |
C11H28ClN5O |
Molecular Weight |
281.83 g/mol |
IUPAC Name |
N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane |
InChI |
InChI=1S/C8H23N5.C3H5ClO/c9-1-3-11-5-7-13-8-6-12-4-2-10;4-1-3-2-5-3/h11-13H,1-10H2;3H,1-2H2 |
InChI Key |
GMRWGQCZJGVHKL-UHFFFAOYSA-N |
SMILES |
C1C(O1)CCl.C(CNCCNCCNCCN)N |
Canonical SMILES |
C1C(O1)CCl.C(CNCCNCCNCCN)N |
Appearance |
Solid powder |
Key on ui other cas no. |
50925-79-6 26658-42-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Colestid Colestipol Colestipol HCl Colestipol Hydrochloride HCl, Colestipol Hydrochloride, Colestipol U 26,597 A U-26,597 A U26,597 A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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